molecular formula C9H12N2O B8510723 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile

5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile

Cat. No.: B8510723
M. Wt: 164.20 g/mol
InChI Key: PNKZJORGRQBSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile is a heterocyclic compound featuring an isoxazole ring substituted with a 2,2-dimethyl-propyl group at the 5-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 2,2-dimethyl-propylacetylene with a nitrile oxide generated in situ from a hydroxylamine and an aldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium bicarbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form oxazoles.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution can occur at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxazoles.

    Reduction: Amines.

    Substitution: Halogenated or sulfonylated isoxazoles.

Scientific Research Applications

5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The cyano group can also act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole-3-carbonitrile: Lacks the 2,2-dimethyl-propyl group.

    5-Methylisoxazole-3-carbonitrile: Contains a methyl group instead of the 2,2-dimethyl-propyl group.

    5-Phenylisoxazole-3-carbonitrile: Contains a phenyl group instead of the 2,2-dimethyl-propyl group.

Uniqueness

5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile is unique due to the presence of the bulky 2,2-dimethyl-propyl group, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity and interaction with biological targets, making it distinct from other isoxazole derivatives .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-1,2-oxazole-3-carbonitrile

InChI

InChI=1S/C9H12N2O/c1-9(2,3)5-8-4-7(6-10)11-12-8/h4H,5H2,1-3H3

InChI Key

PNKZJORGRQBSQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=NO1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-(2,2-dimethyl-propyl)-isoxazole-3-carboxylic acid tert-butylamide (58.0 g, 0.243 mol) and phosphorus (III) oxychloride (156 ml, 1.70 mol) is heated under nitrogen atmosphere at reflux temperature for 2 h. The reaction mixture is cooled to rt and concentrated to remove excess phosphorus (III) oxychloride. The residue is diluted with DCM (2000 ml) and washed with saturated aq sodium bicarbonate (500 ml×2). The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by chromatography on silica (DCM/hexanes 1/1) to yield the target compound as yellow liquid.
Name
5-(2,2-dimethyl-propyl)-isoxazole-3-carboxylic acid tert-butylamide
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step One

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